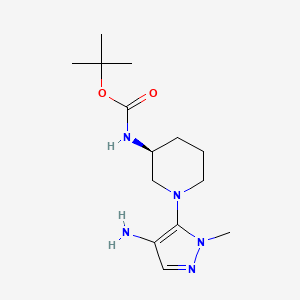
(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate is a synthetic organic compound that features a piperidine ring substituted with a Boc-protected amino group and a pyrazole ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the amino and Boc-protected sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)piperidine: Lacks the methyl group on the pyrazole ring.
(S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)piperidine: The pyrazole ring is substituted at a different position.
(S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-imidazol-5-YL)piperidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The unique structural features of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate, such as the specific substitution pattern on the pyrazole ring and the presence of the Boc-protected amino group, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1338717-86-4 |
|---|---|
Molecular Formula |
C14H25N5O2 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)17-10-6-5-7-19(9-10)12-11(15)8-16-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,17,20)/t10-/m0/s1 |
InChI Key |
CMWUUIGNJOZWDT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NN2C)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















